molecular formula C15H22N2O6S B11126104 N-(2-Hydroxyethyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide

N-(2-Hydroxyethyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide

Cat. No.: B11126104
M. Wt: 358.4 g/mol
InChI Key: OQMONWYWKUSMPE-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydroxyethyl group, a morpholine sulfonyl group, and a phenoxyacetamide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Phenoxyacetamide Core: The initial step involves the reaction of 2-methyl-4-(morpholine-4-sulfonyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form the phenoxyacetic acid derivative.

    Amidation Reaction: The phenoxyacetic acid derivative is then reacted with 2-aminoethanol under acidic or basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-(2-Hydroxyethyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide has been explored for various applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-Hydroxyethyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds, while the morpholine sulfonyl group can interact with specific binding sites, modulating the activity of the target molecule. This compound may also influence signaling pathways by altering the activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    2,4-Dibromo-3,6-dimethyl-phenylamine: Shares structural similarities with the phenoxyacetamide core.

Uniqueness

N-(2-Hydroxyethyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide is unique due to the presence of the morpholine sulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H22N2O6S

Molecular Weight

358.4 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetamide

InChI

InChI=1S/C15H22N2O6S/c1-12-10-13(24(20,21)17-5-8-22-9-6-17)2-3-14(12)23-11-15(19)16-4-7-18/h2-3,10,18H,4-9,11H2,1H3,(H,16,19)

InChI Key

OQMONWYWKUSMPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NCCO

Origin of Product

United States

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